molecular formula C8H16O3 B14623716 1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- CAS No. 58175-31-8

1,3-Dioxepane, 5-ethoxy-2-methyl-, trans-

Cat. No.: B14623716
CAS No.: 58175-31-8
M. Wt: 160.21 g/mol
InChI Key: CVRXYMIEUXIPSL-HTQZYQBOSA-N
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Description

1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- is an organic compound with a unique structure that includes a seven-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxyacetaldehyde with a suitable diol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired trans-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism by which 1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- exerts its effects involves interactions with various molecular targets. The presence of the dioxepane ring allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A six-membered ring analog with similar chemical properties.

    1,4-Dioxane: Another related compound with a different ring structure.

    Tetrahydrofuran (THF): A five-membered ring ether with comparable reactivity.

Uniqueness

1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo specific reactions and form unique intermediates sets it apart from other similar compounds.

Properties

CAS No.

58175-31-8

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(2R,5R)-5-ethoxy-2-methyl-1,3-dioxepane

InChI

InChI=1S/C8H16O3/c1-3-9-8-4-5-10-7(2)11-6-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

CVRXYMIEUXIPSL-HTQZYQBOSA-N

Isomeric SMILES

CCO[C@@H]1CCO[C@H](OC1)C

Canonical SMILES

CCOC1CCOC(OC1)C

Origin of Product

United States

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